![molecular formula C20H20O6 B3038299 (-)-Haplomyrfolin CAS No. 85404-48-4](/img/structure/B3038299.png)
(-)-Haplomyrfolin
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Natural Compound Identification :
- (-)-Haplomyrfolin was identified as a natural compound isolated from Haplophyllum vulcanicum, a plant known for its lignans, alkaloids, and coumarins. This compound, along with others, contributes to the unique chemical profile of the plant (Gözler et al., 1996).
Analytical Chemistry :
- A study on Piper cubeba L. f., a food seasoning, reported the isolation of (-)-haplomyrfolin for the first time in P. cubeba seeds. The study developed a high-performance liquid chromatography method to quantify lignans, including (-)-haplomyrfolin, in the seeds and their extracts (Arruda et al., 2018).
Antioxidant Potential :
- Research investigating the antioxidative properties of extracts from Calocedrus formosana Florin identified (-)-haplomyrfolin as one of the compounds isolated. This study highlighted the potential of (-)-haplomyrfolin as a natural antioxidant, contributing to the overall antioxidant capacity of the extract (Yen et al., 2012).
Phytochemistry :
- In another study, (-)-haplomyrfolin was identified among the dibenzylbutane lignans isolated from the leaves of Virola sebifera, a plant known for its medicinal properties. The study conducted spectral analysis to determine the structures of these compounds (Martínez et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-8-12(2-4-16(18)21)6-14-10-24-20(22)15(14)7-13-3-5-17-19(9-13)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAULYTGYCSKM-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Haplomyrfolin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of (-)-Haplomyrfolin and how is it typically extracted?
A1: (-)-Haplomyrfolin is a lignan found in several plant species. It was identified for the first time in Piper cubeba seeds [] and has also been isolated from Calocedrus formosana heartwood [], Haplophyllum sahinii, and Haplophyllum vulcanicum roots []. A study on Piper cubeba found that ultrasound-assisted extraction with 84% aqueous ethanol for 38 minutes was the most effective method for extracting (-)-haplomyrfolin and other lignans from the seeds []. This method outperformed traditional techniques like maceration and Soxhlet extraction.
Q2: Does the stereochemistry of (-)-Haplomyrfolin affect its biological activity?
A2: While (-)-haplomyrfolin has been identified in various plant species, its specific biological activities and how stereochemistry might influence them haven't been extensively studied. Further research is needed to determine if the enantiomer (+)-haplomyrfolin exists naturally and if there are differences in their bioactivity.
Q3: What is known about the potential antioxidant activity of (-)-Haplomyrfolin?
A3: Although (-)-haplomyrfolin itself has not been extensively studied for antioxidant activity, structurally similar lignans like matairesinol and 5-methoxy-isosalicifoline, which were also isolated from Calocedrus formosana heartwood alongside (-)-haplomyrfolin, showed strong antioxidant properties in DPPH radical scavenging and TEAC assays []. This suggests that (-)-haplomyrfolin might possess similar antioxidant potential, but further research is needed to confirm this.
Q4: Are there any synthetic routes available for producing (-)-Haplomyrfolin?
A4: Yes, a total synthesis method for (-)-haplomyrfolin, along with other dibenzylbutyrolactone lignans like Arctigenin and Pluviatolide, has been developed using a tandem conjugate addition approach []. This synthetic route provides access to this class of lignans, enabling further investigations into their biological activities and potential applications.
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